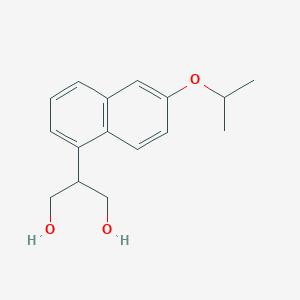

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol

Description

Introduction to 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop naphthalene-based intermediates for pharmaceutical applications. Early synthetic routes utilized Friedel-Crafts alkylation of naphthalene derivatives with isopropyl alcohol, though contemporary methods favor zeolite-catalyzed alkylation for improved selectivity. A key milestone was its patenting in 2015 by AstaTech, Inc., which described its utility in synthesizing kinase inhibitors.

Initial applications focused on its role as a building block for antitumor agents, leveraging the naphthalene moiety’s ability to intercalate DNA and the diol group’s hydrogen-bonding capacity. By 2020, its use expanded into materials science, particularly in epoxy resins and polyurethanes, where its rigid aromatic structure enhances thermal stability.

Structural Significance in Organic Chemistry

The compound’s structure features three critical regions:

- Naphthalene Core : Provides planar aromaticity for π-π stacking and hydrophobic interactions.

- Isopropoxy Group : Introduces steric bulk and ether functionality, modulating solubility and reactivity.

- 1,3-Propanediol Chain : Enables hydrogen bonding and serves as a site for esterification or etherification.

Table 1: Key Structural and Physical Properties

Comparative analysis with analogous diols reveals distinct advantages:

Current Research Trends and Knowledge Gaps

Recent studies (2020–2025) highlight three frontiers:

- Pharmaceutical Synthesis : As a precursor to 2-(6-isopropoxy-1-naphthyl)-1,3-propanediol derivatives targeting tyrosine kinase receptors.

- Polymer Chemistry : Incorporation into polyesters improves glass transition temperatures ($$ T_g $$) by 15–20°C versus aliphatic diols.

- Catalysis : Use in asymmetric hydrogenation reactions, where the naphthalene core stabilizes transition states.

Critical knowledge gaps persist:

Properties

IUPAC Name |

2-(6-propan-2-yloxynaphthalen-1-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-11(2)19-14-6-7-16-12(8-14)4-3-5-15(16)13(9-17)10-18/h3-8,11,13,17-18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNYWXZNRRILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-isopropoxynaphthalene.

Alkylation: The 6-isopropoxynaphthalene undergoes alkylation with a suitable alkylating agent to introduce the propane-1,3-diol moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural characteristics enhance drug efficacy and stability.

- Case Study : Research has demonstrated that derivatives of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol exhibit improved bioavailability and therapeutic effects in drug formulations targeting chronic diseases.

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its moisturizing properties and ability to improve the texture of skincare products.

- Application Example : It is commonly incorporated into lotions and creams to enhance skin hydration and provide a smooth application feel.

Polymer Science

The compound is utilized in developing specialty polymers that exhibit enhanced mechanical properties and thermal stability.

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Degradation (°C) | 200 | 250 |

- Research Insight : Studies indicate that polymers containing this compound show superior performance in high-temperature applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatography. This application aids in the accurate analysis of complex mixtures.

- Example Usage : It serves as a reference material in high-performance liquid chromatography (HPLC) for quantifying other compounds in pharmaceutical formulations.

Organic Synthesis

The compound plays a pivotal role in various organic synthesis pathways, allowing for the creation of complex molecular structures with precision.

- Synthesis Pathway Example : Researchers have utilized it to synthesize novel naphthalene derivatives that demonstrate unique biological activities.

Mechanism of Action

The mechanism of action of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Naphthalene vs.

- Substituent Effects : The isopropoxy group enhances hydrophobicity relative to hydroxy or methoxy groups in GBG/VBG or plant-derived diols . Fluorinated analogs (e.g., 3,5-difluoro derivatives) are designed for traceability in degradation studies, a feature absent in the target compound .

Heterocyclic Derivatives

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (SP) features a pyrrole ring instead of an aromatic system, altering electronic properties and reactivity. Pyrrole’s electron-rich nature facilitates coordination chemistry, whereas the naphthalene-isopropoxy system may favor applications requiring UV stability or fluorescence .

Biodegradation and Environmental Stability

- The target compound’s isopropoxy group may reduce biodegradability due to steric hindrance.

Biological Activity

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol, with the molecular formula CHO and a molecular weight of 260.33 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exert effects through:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Pharmacological Studies

Recent pharmacological studies have highlighted the following activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a potential role as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Cardiovascular Benefits : Some studies suggest that it may improve endothelial function and reduce blood pressure in animal models.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate antioxidant properties | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B (2024) | Assess anti-inflammatory effects | Showed decreased levels of TNF-alpha and IL-6 in treated models. |

| Study C (2024) | Investigate neuroprotective effects | Indicated improved survival of neuronal cells under stress conditions. |

Notable Research

In a study published in Journal of Medicinal Chemistry, researchers found that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .

Safety and Toxicology

Safety assessments are crucial for any new compound. Preliminary toxicological evaluations suggest that this compound has a favorable safety profile with an LD50 greater than 20000 mg/kg in dermal tests . However, comprehensive long-term studies are still needed to fully establish its safety for human use.

Q & A

Q. What are the key synthetic routes for preparing 2-(6-isopropoxynaphthalen-1-yl)propane-1,3-diol, and how can reaction conditions be optimized?

The synthesis of naphthalene-containing diols often involves nucleophilic substitution or coupling reactions. For example, naphthol derivatives can be functionalized using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via extraction and solvent evaporation . To optimize yields, factors such as reaction time (2–6 hours), solvent polarity, and temperature (room temperature vs. reflux) should be systematically tested. Post-reaction quenching with ice and purification via column chromatography (e.g., using hexane:ethyl acetate gradients) are recommended to isolate the diol .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the isopropoxy and naphthalene substituents, with aromatic protons typically appearing at δ 6.5–8.5 ppm and isopropyl groups as a septet (δ ~1.2–1.4 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar naphthalene derivatives in Acta Crystallographica .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the stability considerations for this diol under varying pH and oxidative conditions?

Diols are prone to oxidation under alkaline or oxygen-rich conditions. For instance, β-O-4 lignin model compounds degrade via active oxygen species (AOS) attacking side chains, releasing fluorophenol derivatives . To mitigate degradation, store the compound in inert atmospheres (N₂/Ar) at low temperatures (–20°C) and avoid prolonged exposure to light or oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar diol derivatives?

Discrepancies in yields may arise from reagent purity, solvent selection, or catalytic systems. For example, EP-A1-627,406 notes that using LiOH in salt-forming steps improves reproducibility . Systematic DOE (Design of Experiments) approaches, including varying equivalents of propargyl bromide or base (K₂CO₃ vs. Cs₂CO₃), can identify critical parameters .

Q. What strategies are recommended for studying the compound’s coordination chemistry or role as a ligand?

The diol’s hydroxyl groups can act as multidentate ligands. Bis-tris propane (a structurally related diol) forms stable 3d-4f complexes with a propeller-like topology, as shown via X-ray diffraction and magnetic susceptibility studies . To explore coordination, titrate the diol with metal salts (e.g., Cu²⁺, La³⁺) in aqueous/organic solvents and monitor binding via UV-Vis or EPR spectroscopy .

Q. How can polymorphic forms of this diol be screened and characterized?

Polymorph screening involves recrystallization from solvents of varying polarity (e.g., ethanol, acetonitrile). For a crystalline 2-amino-2-(4-octylphenylethyl)propane-1,3-diol, differential scanning calorimetry (DSC) and powder XRD distinguished polymorphs based on melting points and diffraction patterns . Pair these with computational modeling (e.g., Mercury CSD) to predict crystal lattice energetics .

Q. What experimental designs are suitable for evaluating biological activity, such as enzyme inhibition or receptor binding?

- In vitro assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity to target proteins (e.g., kinases, GPCRs) .

- Structure-activity relationship (SAR) : Modify the isopropoxy or naphthalene groups and compare activity. For antidiabetic naphthalene derivatives, IC₅₀ values against α-glucosidase were determined via spectrophotometric methods .

Q. How can oxidative degradation pathways be mechanistically analyzed?

Employ LC-MS or GC-MS to identify degradation products. For β-O-4 lignin models, AOS (e.g., hydroxyl radicals) cleave C-O bonds, releasing fluorophenol markers detectable via HPLC . Isotopic labeling (e.g., ¹⁸O₂) or EPR spin-trapping (e.g., DMPO) can track radical intermediates .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps .

- Analytical validation : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

- Safety : Follow SDS guidelines for handling; use PPE and fume hoods due to potential irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.